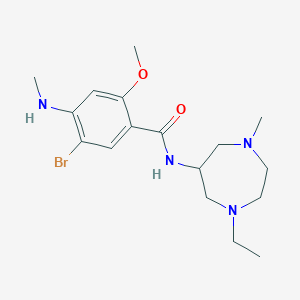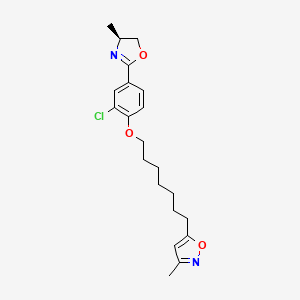
Nisoxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was originally synthesized in the Lilly research laboratories during the early 1970s and was initially researched as an antidepressant . Although it has no current clinical applications in humans, it is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .
Preparation Methods
Nisoxetine can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to yield this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Chemical Reactions Analysis
Nisoxetine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents include sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nisoxetine is widely used in scientific research due to its selective inhibition of norepinephrine reuptake. Some of its applications include:
Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various biochemical assays.
Biology: Employed in studies investigating the role of norepinephrine in various physiological processes.
Medicine: Used in research on obesity and energy balance, as well as in studies on local analgesia effects.
Mechanism of Action
Nisoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission . The molecular targets of this compound include the sodium-dependent norepinephrine transporter, which it inhibits to prevent norepinephrine reuptake .
Comparison with Similar Compounds
Nisoxetine is structurally similar to other selective norepinephrine reuptake inhibitors such as fluoxetine and atomoxetine . it is unique in its high selectivity for norepinephrine reuptake inhibition without significant effects on serotonin or dopamine reuptake . Similar compounds include:
Fluoxetine: Primarily a selective serotonin reuptake inhibitor with some norepinephrine reuptake inhibition properties.
This compound’s uniqueness lies in its high selectivity for norepinephrine reuptake inhibition, making it a valuable tool for research on norepinephrine’s role in various physiological and pathological processes .
Properties
CAS No. |
57226-61-6 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |
InChI Key |
ITJNARMNRKSWTA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(dimethylamino)benzamide](/img/structure/B10755933.png)
![4-Fluoro-2-((2-((2-methoxy-4-(1-propylpiperidin-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B10755944.png)
![5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-N,N-dimethyl-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide](/img/structure/B10755948.png)
![(3R,5S)-5-{2-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)thieno[3,2-d]pyrimidin-6-yl]ethynyl}pyrrolidin-3-yl N,N-dimethylcarbamate](/img/structure/B10755954.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10755961.png)
![1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755965.png)
![N-[(Z)-(3-fluorophenyl)methylideneamino]-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755969.png)
![N-[(2R)-2,3-dihydroxypropyl]-5-fluoro-2-{[2-({2-methoxy-4-[4-(propan-2-yl)piperazin-1-yl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide](/img/structure/B10755977.png)
![(3R,5S)-5-(2-{4-[(1-benzyl-1H-indazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl}ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755983.png)
![3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B10755989.png)
![(E)-4-(2-(3-Methoxybenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10755996.png)
![Pyrazolo[1,5-b]pyridazine deriv. 55](/img/structure/B10756008.png)


